Allyl alcohol

Atmospheric Chemistry Oxidation Kinetics Structure-Reactivity Relationships

Researchers synthesizing epichlorohydrin, 1,4-butanediol, or optical polymers encounter sluggish kinetics and poor regioselectivity when forced to substitute allyl chloride or saturated propanols for allyl alcohol. Allyl alcohol (CAS 107-18-6) resolves this as the simplest bifunctional C3 allylic intermediate, combining a terminal alkene and primary hydroxyl group for uniquely rapid, selective transformations. • 4× faster hydroxyl-radical reaction rate vs. propargyl alcohol, enabling rapid functionalization • High hydroformylation regioselectivity maximizes 1,4-butanediol yield with minimal by-products • ≥99% purity ensures reproducible optical-grade polymer (CR-39) and epoxy resin precursor synthesis

Molecular Formula C3H6O
C3H6O
CH2=CHCH2OH
Molecular Weight 58.08 g/mol
CAS No. 107-18-6
Cat. No. B041490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl alcohol
CAS107-18-6
Synonyms2-Propen-1-ol; 1-Hydroxy-2-propene;  1-Propen-3-ol;  2-Propenol;  2-Propenyl Alcohol;  3-Hydroxy-1-propene;  3-Hydroxypropene;  Allylic Alcohol;  NSC 6526;  Shell Unkrauttod A;  Vinylcarbinol
Molecular FormulaC3H6O
C3H6O
CH2=CHCH2OH
Molecular Weight58.08 g/mol
Structural Identifiers
SMILESC=CCO
InChIInChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2
InChIKeyXXROGKLTLUQVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible (NIOSH, 2024)
Infinitely soluble in water at 20 °C
Miscible with alcohol, chloroform, ether, petroleum ether
1000 mg/mL at 20 °C
Solubility in water, g/l at 20 °C: >1000 (very soluble)
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Alcohol (CAS 107-18-6): Procurement Guide for the Simplest Unsaturated Alcohol


Allyl alcohol (2-propen-1-ol; C3H6O; MW 58.08) is the simplest allylic alcohol, possessing both a terminal alkene and a primary hydroxyl group within a three-carbon framework . This bifunctionality underpins its role as a cornerstone intermediate in the manufacture of epichlorohydrin, 1,4-butanediol, specialty polymers, and optical materials . Industrially, it is produced via propylene oxide isomerization or allyl acetate hydrolysis and is miscible with water and polar organic solvents, though immiscible with n-hexane . Selection of allyl alcohol for a given application hinges on its quantifiable differences in reactivity, selectivity, and toxicity relative to other C3 unsaturated alcohols, saturated propanols, or allylic halides.

Why Allyl Alcohol Cannot Be Replaced by Propargyl Alcohol, Allyl Chloride, or Propanol


While allyl alcohol (C3 unsaturated alcohol) shares a three-carbon backbone with propargyl alcohol (C3 alkynol), allyl chloride (C3 allylic halide), and propanol (C3 saturated alcohol), their physicochemical and biological properties diverge sharply. Substituting one for another in a synthetic route or end-use application can lead to order-of-magnitude changes in reaction kinetics, target selectivity, product purity, and toxicological profile. Direct comparative studies reveal that allyl alcohol reacts with hydroxyl radicals approximately 4-fold faster than propargyl alcohol , is orders of magnitude more acutely toxic and hepatotoxic than propanol , and displays unique anti-yeast selectivity not observed with saturated alcohols . Moreover, the substitution reactivity of the hydroxyl group in allyl alcohol is lower than that of the chloride group in allyl chloride, impacting reaction pathways and product distribution . The following quantitative evidence clarifies when and why allyl alcohol is the requisite choice over its closest analogs.

Quantitative Differentiation of Allyl Alcohol from Its Closest Analogs: A Data-Centric Evidence Guide


OH Radical Reaction Kinetics: Allyl Alcohol Reacts 4× Faster Than Propargyl Alcohol

In gas-phase hydroxyl radical (OH) reactions, allyl alcohol (CH2=CHCH2OH) exhibits a bimolecular rate constant of (3.7±0.5)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at room temperature, compared to (9.2±1.4)×10⁻¹² cm³ molecule⁻¹ s⁻¹ for propargyl alcohol (HC≡CCH2OH) . This difference of a factor of approximately 4.0 (i.e., allyl alcohol reacts ~4× faster with OH radicals) is attributed to the higher electron density of the allylic double bond facilitating OH addition.

Atmospheric Chemistry Oxidation Kinetics Structure-Reactivity Relationships

Acute Oral Toxicity and Hepatotoxicity: Allyl Alcohol Is Far More Toxic Than Propanol

A comparative toxicology study in rats demonstrated that aliphatic allyl compounds, including allyl alcohol, are 'much more acutely toxic' than aliphatic propyl compounds (propanol and propyl esters) . While the study provides qualitative (non-numerical) comparison of acute oral toxicity, it also reports that allyl compounds caused macroscopic liver lesions (necrosis), whereas the corresponding propyl compounds were not hepatotoxic.

Toxicology Hepatotoxicity Safety and Handling

Selective Anti-Yeast Activity: Allyl Alcohol Exhibits ~1000× Greater Inhibition of Yeasts Than Bacteria

Allyl alcohol discriminates between yeasts and bacteria, with an average minimum inhibitory concentration (MIC) of 0.0056% for yeasts compared to 5.0% for bacteria . This represents an approximately 893-fold (nearly three orders of magnitude) greater inhibitory potency against yeasts. In contrast, saturated primary alcohols do not exhibit this pronounced selectivity.

Antimicrobial Selectivity Natural Product Chemistry Food Preservation

Propylene Oxide Isomerization: Allyl Alcohol Selectivity Reaches 89% Under Optimized Catalysis

In the industrial production of allyl alcohol via propylene oxide isomerization, catalyst selection is critical to maximizing yield and minimizing by-products. A patent reports that using a specific lithium phosphate catalyst achieves a propylene oxide conversion of 56% with 89% selectivity to allyl alcohol . In contrast, earlier metal phosphate catalysts typically produce significant amounts of propionaldehyde, acetone, and 1-propanol as by-products .

Heterogeneous Catalysis Process Chemistry Isomerization

Polymer Solubility: Poly(allyl alcohol) Is Insoluble in Common Organic Solvents, Driving Derivative Development

Poly(allyl alcohol) homopolymer is soluble in alcohols but generally insoluble in ethers, esters, ketones, glycol ethers, and hydrocarbons . This limited solubility restricts its direct utility as a polymer intermediate. In contrast, copolymers incorporating propoxylated allyl alcohol or allyl esters exhibit much broader solubility in common organic solvents, making them suitable for polyesters, polyurethanes, alkyds, and crosslinked resins .

Polymer Chemistry Solubility Coatings and Adhesives

Copolymer Property Tuning: 3-Allyloxy-1,2-propanediol Enhances Poly(butylene succinate) Break Strain

Incorporation of 3-allyloxy-1,2-propanediol (an allyl alcohol derivative) into poly(butylene succinate) (PBS) copolymers modifies mechanical properties. Copolymers containing a small amount (0.3 mol%) of 3-octadecyloxy-1,2-propanediol showed the largest break strain, while copolymers with higher loadings of the allyloxy derivative exhibited decreased molecular weight and break strain due to lower reactivity of the secondary alcohol . A specific copolymer containing 5 mol% of the octadecyloxy derivative achieved a break stress reaching 833% . In contrast, the unmodified PBS homopolymer has a lower break strain.

Biodegradable Polymers Copolymerization Mechanical Properties

Evidence-Backed Application Scenarios for Allyl Alcohol (CAS 107-18-6)


Synthesis of 1,4-Butanediol via Regioselective Hydroformylation

Allyl alcohol serves as a critical intermediate in the production of 1,4-butanediol (BDO), a high-volume monomer for polyurethanes and engineering plastics. The process involves regioselective hydroformylation of allyl alcohol with syngas (CO/H₂) to yield 4-hydroxybutyraldehyde, which is subsequently hydrogenated to BDO. Patents describe catalyst systems (e.g., Rh/Ru/diphosphine complexes) that achieve high yields of 1,4-butanediol from allyl alcohol . This route leverages the bifunctional nature of allyl alcohol, and the high regioselectivity observed in hydroformylation (Section 3, Evidence Item 4) is essential for minimizing by-products and maximizing BDO yield.

Manufacture of Optical Polymers: Allyl Diglycol Carbonate (CR-39)

Allyl alcohol is a key raw material for producing allyl diglycol carbonate (ADC), the monomer used to make poly(allyl diglycol carbonate) (CR-39), a thermosetting plastic widely used for ophthalmic lenses and optical components. The reaction involves phosgenation of diethylene glycol followed by esterification with allyl alcohol . The resulting polymer offers excellent optical clarity, impact resistance, and castability. The high purity and controlled reactivity of allyl alcohol (Section 3, Evidence Item 4) are essential for achieving the consistent optical properties required in this application.

Selective Inhibition of Yeasts in Microbiological Studies

Allyl alcohol's remarkable selectivity for inhibiting yeasts over bacteria (MIC yeast = 0.0056% vs. MIC bacteria = 5.0%, Section 3, Evidence Item 3) makes it a valuable tool in microbiology. It is used to select for alcohol dehydrogenase (ADH) mutants in Saccharomyces cerevisiae, as ADH-negative strains are resistant to allyl alcohol. This property is also exploited in studies of natural antimicrobials derived from garlic, where allyl alcohol is identified as the primary anti-yeast compound .

Synthesis of Epichlorohydrin via Chlorination

Allyl alcohol is a direct precursor to epichlorohydrin, a major raw material for epoxy resins. The process involves reacting allyl alcohol with chlorine to produce 2,3-dichloro-1-propanol, followed by dehydrochlorination to yield epichlorohydrin . The moderate substitution reactivity of the hydroxyl group in allyl alcohol (lower than allyl chloride, Section 2) necessitates controlled chlorination conditions to achieve high yields and minimize by-products. Patents describe optimized temperature ranges (-30°C to 20°C) for this transformation .

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